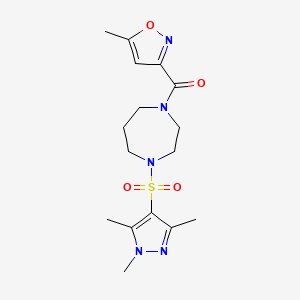

![molecular formula C13H14Cl2N2 B2488957 1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole CAS No. 638140-89-3](/img/structure/B2488957.png)

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

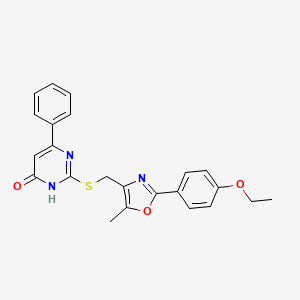

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods.

Applications De Recherche Scientifique

Agricultural Applications

"1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole" derivatives, specifically carbendazim (MBC) and tebuconazole (TBZ), are extensively utilized in the agricultural sector for the prevention and control of fungal diseases. Innovations in carrier systems, such as solid lipid nanoparticles and polymeric nanocapsules, offer several advantages, including enhanced delivery to the site of action, reduced environmental and human toxicity, and improved stability and cytotoxicity profiles. These advancements suggest potential for optimized fungicide formulations to bolster plant disease management strategies (Campos et al., 2015).

Medicinal Chemistry and Drug Design

The benzimidazole core, integral to "1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole," has been the focus of medicinal chemistry research due to its presence in naturally occurring compounds like vitamin B12 and its various pharmacological activities. Benzimidazole derivatives have been investigated for their interactions with DNA and potential to interfere with DNA-associated processes, highlighting their importance in designing drugs with antihelminthic, antacid, and antibacterial properties (Bhattacharya & Chaudhuri, 2008).

Antimicrobial Activities

Research on benzimidazole derivatives also extends to antimicrobial applications, where novel compounds have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential of benzimidazole-based compounds in developing new antimicrobial agents with enhanced efficacy and reduced resistance issues (Ali et al., 2012).

Mécanisme D'action

Target of Action

For instance, benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, anticancer, and antifungal effects .

Biochemical Pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. Many benzimidazole derivatives affect pathways involved in cell division and growth, which is why they often have anticancer activity .

Result of Action

If it does have anticancer activity like many benzimidazole derivatives, it might inhibit cell division and induce apoptosis (programmed cell death) in cancer cells .

Propriétés

IUPAC Name |

1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2/c1-8-3-11-12(4-9(8)2)17(7-16-11)6-10-5-13(10,14)15/h3-4,7,10H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVLJEGVEXIGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3CC3(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)